Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 301682-60-0
VCID: VC7185946
InChI: InChI=1S/C24H27NO4/c1-3-28-24(27)22-21-18(15-25-13-11-16(2)12-14-25)19(26)9-10-20(21)29-23(22)17-7-5-4-6-8-17/h4-10,16,26H,3,11-15H2,1-2H3
SMILES: CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCC(CC3)C)C4=CC=CC=C4
Molecular Formula: C24H27NO4
Molecular Weight: 393.483

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate

CAS No.: 301682-60-0

Cat. No.: VC7185946

Molecular Formula: C24H27NO4

Molecular Weight: 393.483

* For research use only. Not for human or veterinary use.

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate - 301682-60-0

Specification

CAS No. 301682-60-0
Molecular Formula C24H27NO4
Molecular Weight 393.483
IUPAC Name ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C24H27NO4/c1-3-28-24(27)22-21-18(15-25-13-11-16(2)12-14-25)19(26)9-10-20(21)29-23(22)17-7-5-4-6-8-17/h4-10,16,26H,3,11-15H2,1-2H3
Standard InChI Key YDARBKORYFGQMH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCC(CC3)C)C4=CC=CC=C4

Introduction

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic organic compound with notable structural and chemical properties. It is registered under PubChem CID 2129850 and has applications in pharmaceutical research due to its unique molecular framework.

Applications and Research Context

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate has been investigated primarily for its potential in medicinal chemistry, particularly in drug discovery. Its structural components suggest possible roles in:

  • Receptor Binding: The piperidine moiety may enhance binding affinity to certain biological targets.

  • Pharmacokinetics: The ester group could influence solubility and metabolic stability.

  • Antioxidant Activity: The hydroxybenzofuran scaffold is often associated with radical scavenging properties.

Analytical Data

Computed Descriptors:

DescriptorValue
LogP (Partition Coefficient)Moderate hydrophobicity due to the balance of polar and nonpolar groups .
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Visualization:
The compound's molecular structure can be represented in both 2D and interactive 3D formats, aiding computational modeling and docking studies .

Synthesis Overview

While specific synthetic pathways for this compound are not detailed in the sources, its preparation likely involves:

  • Benzofuran derivatization.

  • Introduction of the piperidine moiety through alkylation or reductive amination.

  • Esterification to form the ethyl carboxylate group.

Such steps are common in synthesizing benzofuran-based molecules with tailored functionalities.

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